molecular formula C10H9N3 B10875868 2-[(E)-phenyldiazenyl]-1H-pyrrole

2-[(E)-phenyldiazenyl]-1H-pyrrole

Cat. No.: B10875868
M. Wt: 171.20 g/mol
InChI Key: AVOVOVHRXURMSS-UHFFFAOYSA-N
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Description

2-[(E)-Phenyldiazenyl]-1H-pyrrole is a synthetic organic compound featuring a pyrrole heterocycle linked to a phenyl group via an azo bridge. This structure places it in a class of molecules of significant interest in advanced materials and medicinal chemistry research. Its primary research value lies in its potential as a building block for Donor-π-Acceptor (D-π-A) chromophores in the field of nonlinear optics (NLO) . The ease of structural modification on the pyrrole ring allows researchers to fine-tune its electronic properties, such as intramolecular charge transfer, which is critical for developing materials with giant NLO responses for applications in optical communication, data storage, and optical power limiting . Furthermore, the pyrrole heterocycle is a privileged scaffold in drug discovery . Numerous natural and synthetic compounds containing the pyrrole nucleus, such as marinopyrroles and lynamycins, exhibit potent antibacterial activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . This makes this compound a valuable precursor for synthesizing new derivatives to explore structure-activity relationships and develop novel antibacterial agents. Researchers also utilize this compound to study azo-hydrazone tautomerism, a phenomenon where the molecule can exist in equilibrium between azo and hydrazone forms, a property that can influence its spectral behavior and application in dye chemistry . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

phenyl(1H-pyrrol-2-yl)diazene

InChI

InChI=1S/C10H9N3/c1-2-5-9(6-3-1)12-13-10-7-4-8-11-10/h1-8,11H

InChI Key

AVOVOVHRXURMSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CN2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Phenyldiazenyl Moiety

The formation of the azo linkage (-N=N-) in aromatic compounds is a cornerstone of synthetic organic chemistry.

The most traditional and widely employed method for creating aromatic azo compounds is through diazotization followed by a coupling reaction. nih.govpharmdguru.com This two-step process begins with the diazotization of a primary aromatic amine, such as aniline (B41778), using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). rsc.org This yields a highly reactive diazonium salt.

The subsequent coupling reaction involves the electrophilic attack of the diazonium salt on an electron-rich aromatic substrate. nih.govnih.gov For the synthesis of the target compound, the electron-rich partner would be the 1H-pyrrole ring. The reaction is typically carried out in a solution, and the pH is a critical factor influencing the reaction's success. organic-chemistry.org

A general representation of this classical approach is the reaction of a diazonium salt with an aromatic compound. rsc.org This method is known for its rapid reaction rates and often high yields. nih.gov However, a limitation is the relatively narrow substrate scope and potential safety concerns associated with the handling of diazonium salts. nih.gov

Reactants Reagents Conditions Product
Primary Aromatic Amine (e.g., Aniline), Electron-rich Aromatic (e.g., 1H-pyrrole)Sodium Nitrite, Strong Acid (e.g., HCl)0-5 °CAromatic Azo Compound

In recent years, significant efforts have been directed towards developing more efficient and environmentally benign methods for synthesizing aromatic azo compounds. nih.govbenthamdirect.com These advanced approaches often focus on the direct oxidative coupling of anilines, bypassing the need for pre-formed diazonium salts. nih.gov

One such strategy involves the use of transition metal catalysts. For instance, copper-catalyzed aerobic oxidative dehydrogenative coupling of anilines has been shown to produce aromatic azo compounds using dioxygen as the oxidant. eurekaselect.com Similarly, catalysts like Cu-CeO₂ nanoparticles with hydrogen peroxide as the oxidant have been employed for the direct oxidation of aniline. researchgate.net Mesoporous manganese oxide materials have also been utilized as catalysts with air serving as the terminal oxidant for the oxidative homo-coupling or cross-coupling of aniline derivatives. nih.gov

Another modern approach is the Mills reaction, which involves the condensation of a nitroso aromatic compound with a primary aromatic amine, often catalyzed by acetic acid. nih.govmdpi.com Furthermore, photocatalytic methods are emerging as a green alternative. For example, the selective oxidative coupling of aniline to azobenzene (B91143) has been achieved using a Ni/graphene catalyst under visible light irradiation. eurekaselect.com These advanced methods offer advantages in terms of milder reaction conditions, broader substrate scope, and improved safety profiles compared to classical diazotization. nih.govresearchgate.net

Method Catalyst/Reagent Key Features
Direct Oxidative CouplingCopper salts, Cu-CeO₂ nanoparticles, Mesoporous manganese oxideUse of air or H₂O₂ as oxidant, often milder conditions. nih.govresearchgate.net
Mills ReactionAcetic acidCondensation of nitroso aromatics and primary aromatic amines. nih.govmdpi.com
PhotocatalysisNi/grapheneUtilizes visible light, environmentally friendly. eurekaselect.com

Synthesis of the 1H-Pyrrole Scaffold

The 1H-pyrrole ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals. wikipedia.orgacs.org Several classical and modified synthetic protocols are available for its construction.

The Paal-Knorr synthesis is a highly versatile and widely used method for preparing substituted pyrroles. wikipedia.org The classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under neutral or weakly acidic conditions. organic-chemistry.orgresearchgate.net The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org

The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole (B145914) ring. alfa-chemistry.com The scope of the Paal-Knorr reaction is broad, accommodating a variety of substituents on both the dicarbonyl compound and the amine. wikipedia.org Recent advancements have introduced the use of microwave assistance and various catalysts to improve reaction efficiency and yields. researchgate.net For instance, a Paal-Knorr condensation of nitroanilines with a 1,4-diketone has been reported as a key step in the synthesis of more complex pyrrole-containing structures. rsc.org

Reactants Conditions Key Features
1,4-Dicarbonyl Compound, Primary Amine or AmmoniaNeutral or weakly acidic (e.g., acetic acid)Versatile, widely applicable for substituted pyrroles. organic-chemistry.orgwikipedia.org

The Hantzsch pyrrole synthesis is another classical method for constructing the pyrrole ring. wikipedia.org It involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This multicomponent reaction provides a direct route to substituted pyrroles and is particularly useful in medicinal chemistry. wikipedia.org

The traditional Hantzsch synthesis often requires high temperatures and the use of a strong base or Lewis acid. acs.org However, modern modifications have been developed to overcome these limitations. For example, a visible light-initiated Hantzsch synthesis has been reported, which proceeds at ambient temperature. acs.orgacs.org This method utilizes a photocatalyst, such as Ir(ppy)₃, to generate radical intermediates that drive the reaction. acs.org Continuous flow chemistry has also been applied to the Hantzsch synthesis, allowing for rapid production of pyrrole analogs with reduced work-up and purification steps. wikipedia.org

Reactants Traditional Conditions Modern Modifications
β-Ketoester, Ammonia/Primary Amine, α-HaloketoneHigh temperature, strong base/Lewis acid acs.orgVisible light photocatalysis, continuous flow chemistry. wikipedia.orgacs.org

Modern Catalytic Methodologies for Pyrrole Formation

The field of pyrrole synthesis has been significantly advanced by the advent of modern catalytic methods, which often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrroles are no exception. Palladium, copper, and ruthenium catalysts are at the forefront of these developments.

Palladium-catalyzed [4+1] annulation reactions of α-alkenyl-dicarbonyl compounds with primary amines provide a "one-pot" synthesis of highly substituted pyrroles. nih.gov This cascade reaction proceeds under mild conditions with oxygen as the terminal oxidant. nih.gov

Copper-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines offers an efficient route to N-substituted pyrroles at room temperature. libretexts.org Similarly, nano copper-catalyzed reactions of vinyl azides with terminal alkynes can yield 2,5-disubstituted or 2,3,4-trisubstituted pyrroles with high regioselectivity. libretexts.org

Ruthenium-catalyzed reactions have also been employed. For instance, a ruthenium(II)-catalyzed regioselective C2-alkenylation of N-acyl pyrroles with alkenes demonstrates the ability to functionalize the pyrrole ring directly. rsc.org

Catalyst TypeReactionKey Features
Palladium [4+1] Annulation of α-alkenyl-dicarbonyls and amines"One-pot" synthesis, moderate to excellent yields, O₂ as terminal oxidant. nih.gov
Copper Aerobic oxidative coupling of diols and aminesRoom temperature reaction, good tolerance of sensitive functional groups. libretexts.org
Copper (nano) Reaction of vinyl azides and terminal alkynesHigh efficiency and regioselectivity. libretexts.org
Ruthenium Regioselective C2-alkenylation of N-acyl pyrrolesDirect C-H activation of the pyrrole ring. rsc.org

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis for the synthesis of pyrroles. wikipedia.orgrsc.org These methods often utilize small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. wikipedia.org

Various organocatalytic strategies have been developed, including:

Squaric acid-catalyzed synthesis: This method has been used to produce pyrrole derivatives. organic-chemistry.org

Choline chloride/urea system: This deep eutectic solvent acts as both a solvent and catalyst for the synthesis of N-substituted pyrroles from 1,4-diones and amines. organic-chemistry.org

L-Proline catalyzed sequential multicomponent reaction: This approach allows for the synthesis of pyrroles via a direct Mannich reaction followed by intramolecular cyclization and oxidative aromatization. organic-chemistry.org

The development of organocatalytic methods for pyrrole synthesis is an active area of research, with a focus on improving efficiency and expanding the substrate scope. wikipedia.orgorganic-chemistry.org

The [3+2] cycloaddition reaction of tosylmethyl isocyanide (TosMIC) and its derivatives with electron-deficient alkenes or alkynes, also known as the Van Leusen pyrrole synthesis, is a highly efficient method for constructing the pyrrole ring. nih.gov This reaction proceeds under basic conditions and involves the formation of a carbanion from TosMIC, which then acts as a three-atom synthon. nih.gov

The versatility of this method is demonstrated by its ability to react with a wide range of Michael acceptors, including those with ester, amide, ketone, nitro, and cyano groups, to produce polysubstituted pyrroles. nih.gov For example, the reaction of TosMIC with α,β-unsaturated ketones can lead to the formation of 3-aroyl-4-arylpyrroles. nih.gov Furthermore, this strategy has been successfully applied to the synthesis of more complex structures, such as 3-(isoxazol-5-yl)pyrroles, through the cycloaddition of TosMIC with styrylisoxazoles. mdpi.com

Mechanistically, the Van Leusen reaction is generally considered to be a stepwise process involving a Michael addition, followed by an intramolecular cyclization and subsequent elimination of the tosyl group. mdpi.com

Green Chemistry Principles in Pyrrole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrroles to develop more environmentally friendly and sustainable processes. rsc.orgmdpi.com Key areas of focus include the use of greener solvents, catalysts, and energy sources.

Green Solvents: Water and ethanol (B145695) are being explored as environmentally benign solvents for pyrrole synthesis. youtube.com For example, the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines can be carried out in water using a catalytic amount of iron(III) chloride. libretexts.org

Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, which is a key principle of green chemistry. youtube.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reaction rates and improve yields in pyrrole synthesis, often under milder conditions than conventional heating. rsc.org For instance, a protocol for phosphine-free Heck reactions in water under microwave irradiation has been developed. organic-chemistry.org

The adoption of green chemistry principles in pyrrole synthesis is crucial for reducing the environmental impact of chemical manufacturing and for developing more sustainable synthetic routes to valuable heterocyclic compounds. mdpi.com

Direct Functionalization and Coupling Strategies for 2-[(E)-phenyldiazenyl]-1H-pyrrole

The direct functionalization of the pre-formed this compound scaffold represents an atom-economical and efficient approach to introduce further molecular diversity. The pyrrole ring is electron-rich and generally undergoes electrophilic substitution, while the phenylazo group can act as a directing group in certain reactions.

Recent advances in C-H functionalization have provided powerful tools for the direct modification of heterocyclic compounds. organic-chemistry.org For pyrroles, both metal-catalyzed and metal-free methods have been developed. organic-chemistry.org Palladium-catalyzed direct arylation of N-acyl pyrroles with aryl halides has been demonstrated, showcasing the feasibility of C-H activation on the pyrrole ring. libretexts.org

While specific studies on the direct functionalization of this compound are not extensively reported, the known reactivity of the pyrrole nucleus suggests that several coupling reactions could be applicable, likely after N-protection or halogenation of the pyrrole ring.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide is a cornerstone of modern organic synthesis. organic-chemistry.org An efficient Suzuki-Miyaura coupling of SEM-protected bromopyrroles with arylboronic acids has been developed, providing a route to aryl-substituted pyrroles. organic-chemistry.org This methodology could potentially be applied to a halogenated derivative of this compound.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds and has been used for the arylation of various olefins. organic-chemistry.org A halogenated this compound could serve as the halide partner in a Heck coupling.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This method could be employed to introduce an alkynyl substituent onto a halogenated this compound.

The azo group (–N=N–) in this compound can also influence the reactivity and regioselectivity of these functionalization reactions. In some systems, azo groups have been shown to act as directing groups for C-H activation. Further research is needed to explore the full potential of direct functionalization and coupling strategies on this specific and interesting pyrrole derivative.

Coupling ReactionReactantsCatalyst SystemPotential Application for this compound
Suzuki-Miyaura Organoboron compound + HalidePalladium catalystCoupling of a halogenated derivative with a boronic acid. organic-chemistry.org
Heck Reaction Unsaturated halide + AlkenePalladium catalystCoupling of a halogenated derivative with an alkene. organic-chemistry.org
Sonogashira Terminal alkyne + HalidePalladium catalyst + Copper co-catalystCoupling of a halogenated derivative with a terminal alkyne. wikipedia.org

Diazo Coupling Reactions with Pyrrole Derivatives

The principal method for the synthesis of this compound and its derivatives is the diazo coupling reaction. This reaction is a classic example of an electrophilic aromatic substitution, where the pyrrole ring acts as the nucleophilic aromatic component and the phenyldiazonium ion serves as the electrophile.

Pyrrole is a highly activated aromatic system, significantly more reactive than benzene, and readily undergoes electrophilic substitution, predominantly at the C2 position. vpscience.orguomustansiriyah.edu.iqonlineorganicchemistrytutor.com This high reactivity is attributed to the ability of the nitrogen atom's lone pair to participate in the aromatic sextet, thereby increasing the electron density of the ring carbons. The attack at the 2-position is favored as the resulting cationic intermediate (arenium ion) is stabilized by a greater number of resonance structures compared to attack at the 3-position. onlineorganicchemistrytutor.com

The general procedure involves the diazotization of aniline or a substituted aniline using nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding phenyldiazonium salt. This unstable salt is then immediately reacted with 1H-pyrrole in a suitable solvent. The reaction is often carried out under mildly acidic to neutral conditions.

The coupling reaction proceeds as the electrophilic diazonium ion attacks the electron-rich C2 position of the pyrrole ring, leading to the formation of the azo-coupled product. uomustansiriyah.edu.iq The resulting 2-arylazopyrroles are often colored compounds due to the extended π-conjugated system created by the azo linkage between the two aromatic rings.

Below is a table summarizing examples of diazo coupling reactions to form 2-arylazopyrrole derivatives, though specific yield data for the parent compound is not extensively detailed in the provided search results.

Diazonium Salt PrecursorPyrrole DerivativeReaction ConditionsProductYield (%)
Aniline1H-PyrroleNaNO₂, HCl, 0-5 °C; then PyrroleThis compoundLow vpscience.org
Substituted Anilines1H-PyrroleNaNO₂, acid, low temp.; then PyrroleSubstituted 2-ArylazopyrrolesN/A

Intramolecular Cyclization and Rearrangement Pathways

The literature reviewed does not provide specific examples of intramolecular cyclization or rearrangement pathways for the compound this compound. However, based on the general reactivity of related heterocyclic and azo compounds, some potential transformations can be considered.

Arylazo compounds are known to undergo photochemical rearrangements. baranlab.org For instance, irradiation of certain diarylethenes can lead to photocyclization to form phenanthrene (B1679779) derivatives. rsc.org While not directly analogous, it is conceivable that under specific photochemical conditions, the 2-(phenylazo)pyrrole system could undergo transformations involving the azo group and the pyrrole ring. Photochemical reactions of other pyrrole derivatives, such as 2,2'-(1,2-phenylenedivinylene)-dipyrroles, have been shown to lead to intramolecular ring closures and rearrangements, forming indanylpyrrole derivatives. nih.govdntb.gov.ua

Furthermore, the pyrrole ring itself can participate in cycloaddition reactions. N-substituted pyrroles can act as dienes in Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen. wikipedia.org It is plausible that with appropriate substitution, the pyrrole moiety in the target compound could undergo such cyclizations. Additionally, reactions with carbenes can lead to cyclopropane (B1198618) intermediates that rearrange to form pyridine (B92270) derivatives, a transformation known as the Ciamician–Dennstedt rearrangement. wikipedia.org

Post-Synthetic Derivatization of Azo-Pyrrole Precursors

The this compound scaffold possesses several sites amenable to post-synthetic modification, allowing for the introduction of various functional groups. These modifications can target the pyrrole ring nitrogen, the vacant carbon positions on the pyrrole ring, or the phenyl ring.

N-Alkylation: The NH proton of the pyrrole ring is moderately acidic and can be deprotonated by strong bases like sodium hydride or butyllithium (B86547) to form a nucleophilic pyrrolide anion. wikipedia.org This anion can then be reacted with various electrophiles, such as alkyl halides, to achieve N-alkylation. wikipedia.orgacs.org This provides a straightforward method to introduce alkyl or other functionalized side chains at the N1 position of the 2-(phenylazo)pyrrole core. The regioselectivity of alkylation (N vs. C) can be influenced by the choice of the counter-ion and the solvent. wikipedia.org

Electrophilic Substitution on the Pyrrole Ring: As the initial diazo coupling occurs at the C2 position, the C3, C4, and C5 positions of the pyrrole ring are available for further functionalization via electrophilic substitution. nih.gov Pyrrole is highly reactive towards electrophiles, and reactions such as halogenation, nitration, and Friedel-Crafts acylation typically occur at the vacant α-position (C5) first, and then at the β-positions (C3 and C4). semanticscholar.org The directing effect of the existing azo group at C2 would influence the regioselectivity of these subsequent substitutions. For N-substituted pyrroles, the steric and electronic effects of the N-substituent can also direct electrophiles to the C3 position. semanticscholar.org

Functionalization of the Phenyl Ring: If the starting aniline for the diazo coupling reaction contains other functional groups, these can be carried through the synthesis and modified in the final 2-(phenylazo)pyrrole product. Alternatively, electrophilic substitution could potentially be directed to the phenyl ring, although the electron-withdrawing nature of the azo group would deactivate the ring towards this type of reaction.

While these derivatization strategies are well-established for pyrroles in general, specific examples of their application to this compound are not extensively documented in the reviewed literature. The development of post-synthetic modification routes remains an area for further exploration to expand the chemical diversity of this class of compounds. nih.govnih.govrsc.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption Spectroscopy for Photochromic Analysis

Electronic absorption spectroscopy is a primary tool for studying the photochromic properties of 2-[(E)-phenyldiazenyl]-1H-pyrrole, offering insights into its electronic transitions, isomeric forms, and the influence of the surrounding environment.

The electronic absorption spectrum of this compound and related azo compounds typically displays two main absorption bands. A strong absorption band observed in the ultraviolet region is attributed to the highly allowed π→π* electronic transition within the aromatic system. researchgate.netnih.gov A weaker, often red-shifted band, is characteristic of the n→π* transition, involving the non-bonding electrons of the nitrogen atoms in the azo group. The π→π* transition is associated with the extended conjugation of the molecule. researchgate.net

The E (trans) and Z (cis) isomers of this compound and similar azobenzene (B91143) derivatives can be distinguished by their distinct absorption spectra. researchgate.net The E isomer is typically the more thermodynamically stable form and exhibits a strong π→π* absorption band. Upon irradiation with UV light, it can isomerize to the Z isomer. The Z isomer often has a different absorption maximum and molar extinction coefficient for its π→π* band compared to the E isomer. researchgate.net Furthermore, the n→π* absorption band can also differ between the two isomers. These spectral differences allow for the monitoring of the photoisomerization process. researchgate.netresearchgate.net

When a photochromic compound like this compound is irradiated with a specific wavelength of light, a photostationary state (PSS) is reached. wikipedia.orgiupac.org This is a dynamic equilibrium where the rates of the forward (E→Z) and reverse (Z→E) photochemical reactions are equal. wikipedia.orgiupac.org The composition of the mixture at the PSS is dependent on the excitation wavelength, the absorption spectra of the E and Z isomers, and the quantum yields of the isomerization reactions. wikipedia.org By irradiating at a wavelength where the absorption of the E isomer is high and the Z isomer is low, a PSS with a high proportion of the Z isomer can be achieved. Conversely, irradiation at a wavelength preferentially absorbed by the Z isomer will shift the equilibrium back towards the E form. wikipedia.org

The polarity of the solvent can significantly influence the position of the absorption bands of this compound. rsustnjogat.orgrsc.org In many azo dyes, an increase in solvent polarity leads to a bathochromic (red) shift of the absorption bands, a phenomenon known as positive solvatochromism. rsustnjogat.org This shift is due to the differential solvation of the ground and excited states of the molecule. rsustnjogat.org Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. rsustnjogat.orgrsc.org For instance, polar protic solvents like ethanol (B145695) and polar aprotic solvents like acetonitrile (B52724) can cause a red shift compared to less polar aprotic solvents like acetone. rsustnjogat.org This sensitivity to the environment makes such compounds potentially useful as solvent polarity sensors. rsc.org

Vibrational Spectroscopy for Molecular Structure Assignments

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of its constituent functional groups. The assignment of these bands is crucial for confirming the molecular structure.

Key vibrational modes include:

N-H Stretching: The N-H stretching vibration of the pyrrole (B145914) ring typically appears in the region of 3400-3300 cm⁻¹. scirp.org

C-H Stretching: Aromatic and pyrrolic C-H stretching vibrations are generally observed around 3100-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl and pyrrole rings, as well as the N=N stretching of the azo group, contribute to bands in the 1600-1400 cm⁻¹ region. researchgate.net

N-H Bending: The in-plane bending of the N-H group in the pyrrole ring can be found around 1230 cm⁻¹. scirp.org

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds of the aromatic and heterocyclic rings give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). scirp.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound in solution.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive evidence for the compound's structure by mapping out the chemical environment of each hydrogen and carbon atom. While experimental spectra for this specific molecule are not readily found in public databases, the expected chemical shifts can be predicted based on data from analogous structures like pyrrole, 2-phenylpyrrole, and other substituted pyrroles. amazonaws.comresearchgate.netchemicalbook.comchemicalbook.com

¹H NMR: The spectrum is expected to show distinct signals for the pyrrole ring protons, the phenyl ring protons, and the N-H proton. The pyrrole protons typically appear in the range of 6.0-7.0 ppm, with the proton at the C5 position being the most deshielded. The phenyl protons will present as a multiplet in the aromatic region (7.2-7.9 ppm). The N-H proton of the pyrrole ring is expected to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is often found downfield (>8.0 ppm).

¹³C NMR: The ¹³C NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atoms of the pyrrole ring attached to nitrogen are typically found around 120 ppm, while the other pyrrole carbons appear at slightly lower fields. The carbon atom C2, attached to the azo group, would be significantly deshielded. The phenyl carbons would resonate in the 120-150 ppm range, with the carbon attached to the azo group (ipso-carbon) showing a distinct shift.

Interactive Data Table: Predicted NMR Data for this compound

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Pyrrole N-H1~8.0 - 10.0 (broad s)-Shift is solvent and concentration dependent.
Pyrrole C-H3~6.3~110Coupled to H4 and H5.
Pyrrole C-H4~6.1~108Coupled to H3 and H5.
Pyrrole C-H5~6.8~122Coupled to H3 and H4.
Pyrrole C2-~145Quaternary carbon attached to the azo group.
Phenyl C-Hortho~7.8 (d)~123Coupled to meta protons.
Phenyl C-Hmeta~7.5 (t)~129Coupled to ortho and para protons.
Phenyl C-Hpara~7.6 (t)~131Coupled to meta protons.
Phenyl Cipso-~152Quaternary carbon attached to the azo group.

Note: The predicted values are estimates based on data for structurally similar compounds and are presented for illustrative purposes. github.io

The azobenzene moiety in this compound allows for photoisomerization from the thermodynamically stable E (trans) isomer to the Z (cis) isomer upon irradiation with UV light. In-situ NMR spectroscopy is a powerful technique to monitor this process in real-time directly within the NMR tube. researchgate.net

By using a light source, such as an LED, coupled to the NMR probe, the sample can be irradiated while spectra are continuously acquired. researchgate.net This allows for the observation of the gradual disappearance of the signals corresponding to the E-isomer and the concurrent appearance and growth of a new set of signals for the Z-isomer. This provides detailed kinetic data on the rate of isomerization and the composition of the photostationary state (PSS). The changes in chemical shifts between the E and Z isomers can be significant, particularly for the protons on the pyrrole and phenyl rings, due to the different anisotropic effects of the rings in the two geometric arrangements.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₉N₃), the exact molecular mass can be calculated with high precision.

The molecular formula C₁₀H₉N₃ gives a monoisotopic mass of 171.0796 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize to form a molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺. Subsequent fragmentation provides a fingerprint that helps confirm the structure. Based on studies of other 2-substituted pyrroles and azo compounds, several key fragmentation pathways can be predicted. nih.govnist.govlifesciencesite.com

Cleavage of the N=N bond: This is a common fragmentation pathway for azo compounds, which can lead to the formation of a phenyl cation (C₆H₅⁺, m/z 77) and a pyrrolyldiazenyl radical, or a pyrrole-derived cation and a phenyldiazenyl radical.

Loss of N₂: Cleavage of the C-N bonds flanking the azo group can lead to the expulsion of a neutral nitrogen molecule (N₂), resulting in a fragment ion corresponding to 2-phenylpyrrole (m/z 143).

Fragmentation of the Pyrrole Ring: The pyrrole ring itself can undergo cleavage, leading to smaller fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass/Charge Ratio)Proposed Fragment IonFormulaFragmentation Pathway
171[M]⁺˙[C₁₀H₉N₃]⁺˙Molecular Ion
143[M - N₂]⁺˙[C₁₀H₉N]⁺˙Loss of neutral dinitrogen
115[C₉H₇]⁺[C₉H₇]⁺Further fragmentation of [M - N₂]⁺˙
77[C₆H₅]⁺[C₆H₅]⁺Loss of the phenyl group
67[C₄H₅N]⁺˙[C₄H₅N]⁺˙Pyrrole cation radical

X-ray Crystallography for Solid-State Conformation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and details about intermolecular interactions.

As of the latest literature survey, a specific crystal structure for this compound has not been reported. However, analysis of related structures allows for a well-founded prediction of its solid-state characteristics. mdpi.comresearchgate.netmdpi.com X-ray diffraction studies on polypyrrole often indicate an amorphous or semi-crystalline nature, characterized by broad peaks rather than sharp diffraction lines. researchgate.net

Photochemical and Thermal Reactivity Mechanisms

Photoisomerization Dynamics of the Azobenzene (B91143) Unit

The core of the photoresponsive behavior of 2-[(E)-phenyldiazenyl]-1H-pyrrole lies in the dynamics of its azobenzene unit. The isomerization process involves distinct pathways for the E-to-Z and Z-to-E conversions, each characterized by specific quantum yields and influenced by the surrounding environment.

E-to-Z Isomerization Pathways under UV Irradiation

The conversion from the E to the Z isomer is typically initiated by irradiating the compound with UV light. unipv.it This process populates excited electronic states, leading to the geometric rearrangement of the molecule. For azobenzene derivatives, two main excited states are relevant: the S1 state, which has n→π* character, and the S2 state, with π→π* character. mdpi.com Excitation into the stronger π→π* absorption band is a common method to induce E-to-Z isomerization. mdpi.com Following excitation to the S2 state, the molecule typically undergoes a rapid internal conversion to the S1 state. nih.gov

From the S1 state, the isomerization can proceed through two primary mechanistic pathways: rotation (or torsion) around the N=N bond or inversion (or bending) of one of the C-N-N angles. mdpi.comnih.gov Computational studies on related phenylazoheteroarenes suggest that both pathways can be active, with the preference potentially depending on the specific excited state populated. nih.gov For some systems, rotation is the favored mechanism on the nπ* state, while inversion may be more prominent upon excitation to the ππ* state. mdpi.comnih.gov The isomerization ultimately leads to a photostationary state (PSS), which is a mixture of the E and Z isomers. For related phenylazopyrazole systems, irradiation with UV light (e.g., 340 nm or 365 nm) can lead to a high proportion of the Z isomer in the PSS, with ratios of up to 2:98 (E/Z). cnr.itnih.gov

Z-to-E Isomerization Pathways Triggered by Visible Light or Thermal Relaxation

The metastable Z isomer can revert to the more stable E form through two main routes: photochemical isomerization using visible light or thermal relaxation in the dark. unipv.itresearchgate.net

Photochemical Z-to-E Isomerization: Irradiation with visible light, typically corresponding to the n→π* absorption band of the Z isomer, promotes the reverse isomerization. cnr.it This process is also crucial for establishing a photostationary state under visible light, which will have a higher proportion of the E isomer compared to the UV-induced PSS. For instance, subsequent irradiation with blue light (e.g., 455 nm) can shift the equilibrium back towards the E isomer, resulting in an E/Z ratio of around 70:30. cnr.it

Thermal Z-to-E Isomerization: In the absence of light, the Z isomer will thermally revert to the E isomer. The rate of this process is highly dependent on the molecular structure and the solvent environment. The thermal isomerization is believed to occur on the ground electronic state, and for asymmetric phenylazopyridines, a pure inversion mechanism has been proposed. mdpi.com The lifetime of the Z isomer can vary significantly, from nanoseconds to days, depending on factors such as substitution patterns and the nature of the heteroaromatic ring. unipv.itnih.gov For some phenylazopyrazoles, the thermal relaxation is slow, leading to long half-lives for the Z isomer. nih.gov

Quantum Yields of Isomerization Processes

The efficiency of the photoisomerization process is quantified by the quantum yield (Φ), which is the number of molecules that isomerize per photon absorbed. The quantum yields for both the E→Z (ΦE→Z) and Z→E (ΦZ→E) processes are crucial parameters for understanding and applying these photoswitches.

For related phenylazoheteroarenes, the quantum yields are known to be dependent on the excitation wavelength. figshare.com Generally, excitation into the n→π* band results in a higher quantum yield for E→Z isomerization compared to excitation into the π→π* band. mdpi.com For example, in 2-(phenylazo)imidazole, the ΦE→Z was found to be 0.35 upon excitation at 454 nm (n→π) and 0.25 at 355 nm (π→π). figshare.com

The quantum yields are also influenced by substituents on the aromatic rings. In a study of fluorinated phenylazopyrazoles, the ΦE→Z was observed to decrease with stronger electron-withdrawing substituents. cnr.it For instance, the quantum yield ranged from 0.27 for an OMe-substituted derivative to 0.09 for a NO2-substituted one. cnr.it The solvent can also play a role, as seen with 2-phenylazo-1-alkyl-3-methylimidazolium cations, where quantum yields were lower in ionic liquids compared to conventional solvents. researchgate.net

Table 1: Selected Quantum Yields for Isomerization of Phenylazoheteroarenes

Compound ClassSubstituentExcitation (nm)Φ(E→Z)SolventReference
Phenylazopyrazole (PAP-H)H-0.46MeCN cnr.it
Fluorinated PhenylazopyrazoleOMe-0.27- cnr.it
Fluorinated PhenylazopyrazoleNO2-0.09- cnr.it
2-(Phenylazo)imidazole (Pai-Me)H4540.35 ± 0.03Toluene figshare.com
2-(Phenylazo)imidazole (Pai-Me)H3550.25 ± 0.03Toluene figshare.com
[2PA-MOEmim]+H4360.34 ± 0.06Methanol researchgate.net

This table presents a selection of reported quantum yields for related phenylazoheteroarenes to illustrate the range of values and influencing factors. Data for this compound itself is not explicitly available in the provided search results.

Fatigue Resistance and Reversibility of Photochromic Switching

For practical applications, the ability of a photoswitch to undergo many isomerization cycles without degradation (i.e., high fatigue resistance) is crucial. unipv.it Phenylazoheteroarenes, including phenylazopyrazoles, have demonstrated good photostability and reversibility. nih.gov For example, fluorinated phenylazopyrazoles showed no significant changes in the photostationary states after 20 cycles of E→Z and Z→E isomerization, indicating high robustness. cnr.it Similarly, arylazoindoles have been shown to exhibit good fatigue resistance over multiple isomerization cycles. unipv.it The reversible nature of the photoisomerization allows for precise control over the isomeric composition of the system by switching between different wavelengths of light. unipv.it

Structural and Environmental Factors Influencing Isomerization

The photochromic behavior of this compound is not solely determined by the intrinsic properties of the azobenzene core but is also significantly influenced by structural modifications and the surrounding environment.

Substituent Effects on Photochromic Behavior

The introduction of substituents onto the phenyl or pyrrole (B145914) rings can have a profound impact on the electronic and, consequently, the photochromic properties of the molecule. These effects are often rationalized based on the electron-donating or electron-withdrawing nature of the substituents.

In related phenylazopyrazole systems, it has been shown that the electronic nature of substituents plays a crucial role. nih.gov For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can lead to shifts in the absorption maxima of both the E and Z isomers. beilstein-journals.org In N-acetylated phenylazopyrazoles, EWGs such as CF3, CN, or NO2 caused a redshift in the absorption maxima of the Z-isomers, while EDGs like OH or OMe led to a blueshift. beilstein-journals.org

Substituents also affect the quantum yields of isomerization. As mentioned previously, in fluorinated phenylazopyrazoles, a clear trend of decreasing E→Z quantum yield was observed with increasingly electron-withdrawing substituents. cnr.it This highlights the tunability of the photoswitching efficiency through synthetic modification. Furthermore, the introduction of a methyl group at different positions on an arylazoindole core was found to dramatically alter the thermal Z-to-E isomerization rate, changing it from days to nanoseconds. unipv.itnih.gov This demonstrates the sensitive dependence of the thermal relaxation pathway on the molecular structure. The concept of "push-pull" systems, where an electron-donating group is paired with an electron-withdrawing group across the conjugated system, is a well-established strategy to tune the absorption properties and can lead to a bathochromic shift of the absorption spectrum. nih.gov

Role of the Pyrrole Heterocycle in Modulating Isomerization Properties

The incorporation of a pyrrole ring into the azobenzene framework significantly influences the molecule's isomerization behavior. When a phenyl group in azobenzene is replaced by a π-electron rich N-methylpyrrole, a notable bathochromic shift (a shift to longer wavelengths) of the main absorption band from 320 nm to 385 nm is observed. rsc.org This shift to the visible region is a direct consequence of the altered electronic properties of the molecule due to the pyrrole moiety. rsc.org

Furthermore, the pyrrole ring's electronic character plays a crucial role in the push-pull nature of these photoswitches. rsc.org The inclusion of electron-donating or electron-withdrawing groups on the pyrrole or the phenyl ring can further modulate the electronic properties and, consequently, the isomerization behavior. rsc.org This tunability allows for the rational design of photoswitches with specific absorption and isomerization characteristics. nih.gov

Impact of Inter- and Intramolecular Hydrogen Bonding on Isomer Stability and Photoreactivity

Hydrogen bonding plays a critical role in determining the stability of the different isomers of pyrrole-containing azo compounds and their photoreactivity. In related systems like pyrrole-2-carbaldehyde oxime, intramolecular hydrogen bonds have been shown to stabilize specific conformations. nih.gov For instance, the syn conformation of both E and Z isomers is stabilized by N-H···N and N-H···O intramolecular hydrogen bonds, respectively. nih.gov The N-H···N hydrogen bond in the E isomer is primarily an electrostatic interaction, while the N-H···O hydrogen bond in the Z isomer involves charge transfer from the oxygen lone pair to the antibonding orbital of the N-H bond. nih.gov

These hydrogen bonding interactions can influence the energy barrier for isomerization and the relative stability of the cis and trans isomers. The presence of polar solvents can also impact photoreactivity through intermolecular hydrogen bonding, which can affect the rates of isomerization. longdom.org

Thermal Isomerization Kinetics and Mechanisms of Cis-Trans Relaxation

The thermal relaxation from the less stable cis isomer to the more stable trans isomer is a key characteristic of photoswitches. The rate of this thermal isomerization is highly dependent on the molecular structure and the surrounding environment. For push-pull type azobenzene derivatives, the rate of cis-to-trans thermal isomerization can be significantly influenced by solvent polarity. longdom.org Higher rates of isomerization and lower activation energies are often observed in polar media, which is consistent with a rotational mechanism involving a charged transition state. longdom.org

The half-life of the Z isomer, formed upon irradiation, is directly influenced by the push-pull character of the molecule. rsc.org This relationship between electronic structure and thermal relaxation kinetics is a critical factor in the design of molecular switches for various applications.

Reaction Mechanisms Involving the Pyrrole Moiety

The pyrrole ring in this compound is not merely a passive component influencing isomerization; it also participates in a range of chemical reactions.

Electrophilic Aromatic Substitution Reactions of Pyrrole

Pyrrole is known to be highly reactive towards electrophilic aromatic substitution, more so than benzene. onlineorganicchemistrytutor.compearson.comyoutube.com This enhanced reactivity is due to the ability of the nitrogen atom's lone pair to delocalize into the ring, increasing its electron density. pearson.com Electrophilic attack predominantly occurs at the C2 and C5 positions (the α-positions) because the intermediate carbocation formed is more stabilized by resonance (three contributing structures) compared to attack at the C3 or C4 positions (two contributing structures). onlineorganicchemistrytutor.comquora.com

Ring Expansion Reactions (e.g., with Dichlorocarbene)

Pyrroles can undergo ring expansion reactions, for instance, when treated with dichlorocarbene (B158193). rsc.orgyoutube.comyoutube.com This reaction can lead to the formation of 3-chloropyridines. rsc.orgyoutube.com The reaction of pyrroles with dichlorocarbene generated under neutral aprotic conditions can provide high yields of 3-chloropyridines, making it a synthetically useful transformation. rsc.org The mechanism involves the initial attack of the dichlorocarbene on the pyrrole ring. youtube.com

Azo Coupling Product Formation Pathways

The synthesis of this compound and its derivatives is often achieved through an azo coupling reaction. This typically involves the reaction of a diazonium salt with the pyrrole ring. rsc.org For example, a substituted aniline (B41778) can be diazotized with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt, which then reacts with a pyrrole derivative, such as 1-H-pyrrole-2-carbaldehyde, in a suitable solvent to yield the azo-coupled product. rsc.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Molecular Structure and Stability

Quantum chemical methods are instrumental in elucidating the three-dimensional arrangement of atoms and the relative energies of different isomeric forms.

Geometry Optimization of E and Z Isomers using Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

The geometry of the E and Z isomers of 2-[(E)-phenyldiazenyl]-1H-pyrrole can be optimized using computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF). mdpi.comnih.gov These methods, often employed with basis sets such as 6-31G(d,p) or 6-311G+(d,p), calculate the lowest energy arrangement of atoms in the molecule. researchgate.netscispace.com The choice of functional, for instance, B3LYP or PBE0, can influence the calculated bond lengths and angles. mdpi.comscispace.com For conjugated systems, dispersion corrections (e.g., B3LYP-D3) are sometimes added to standard functionals to better account for non-covalent interactions. mdpi.com The optimization process seeks to find a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov

Relative Stability and Energy Landscapes of Isomeric Forms

Computational studies consistently show that for azobenzene (B91143) derivatives, the E isomer is generally more stable than the Z isomer due to reduced steric hindrance. nih.govumn.edu The energy difference between the isomers can be calculated from their optimized geometries. mdpi.com The potential energy surface along the isomerization coordinate, typically the dihedral angle of the N=N bond, can be mapped to identify the transition state connecting the two isomers. This provides insight into the energy barrier for the E to Z isomerization process. umn.edu The relative stability of different conformers of each isomer can also be assessed by comparing their calculated Gibbs free energy (ΔG) values. mdpi.com

Analysis of Molecular Orbitals (HOMO-LUMO Gaps, Electronic Structure)

The electronic structure of this compound is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's chemical reactivity and electronic properties. nih.govirjweb.com A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and chemically reactive. nih.govirjweb.com For conjugated π systems, this gap tends to decrease as the size of the conjugated system increases, leading to a red-shift (longer wavelength) in the electronic absorption spectrum. libretexts.org The HOMO is typically a π-orbital with electron-donating character, while the LUMO is a π*-orbital with electron-accepting character. libretexts.org The distribution of these orbitals across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

ParameterValue (eV)
HOMO Energy-6.2967
LUMO Energy-1.8096
HOMO-LUMO Gap (ΔE) 4.4871
Note: The values presented are illustrative and based on a representative DFT calculation at the B3LYP/6-311G(d,p) level of theory for a similar imidazole (B134444) derivative. Actual values for this compound would require specific calculations. irjweb.com

Theoretical Simulation of Spectroscopic Data

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data.

Prediction of Electronic Absorption Spectra using Time-Dependent DFT (TD-DFT) and Configuration-Interaction (CI) Methods

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. researchgate.netnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). mdpi.com The choice of functional and basis set is critical for achieving good agreement with experimental UV-Vis spectra. mdpi.com For instance, functionals like B3LYP and PBE0 are commonly used. mdpi.com Configuration-Interaction (CI) methods can also be employed for predicting electronic spectra. scispace.com These calculations can help assign the observed absorption bands to specific electronic transitions, such as π → π* transitions, which are characteristic of conjugated systems. libretexts.org

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical calculations of infrared (IR) and Raman spectra are valuable tools for assigning vibrational modes observed in experimental spectra. arxiv.orgcardiff.ac.uk DFT calculations, often using the B3LYP functional, can predict the vibrational frequencies and intensities of a molecule. esisresearch.org The calculated frequencies are often scaled to better match experimental values. researchgate.net These calculations allow for the detailed assignment of specific peaks in the IR and Raman spectra to particular bond stretching, bending, and torsional motions within the molecule. esisresearch.org For example, the characteristic stretching frequencies of N-H, C-H, C=C, and N=N bonds can be identified. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
N-HStretching~3500
C-H (aromatic)Stretching~3100
C=C (aromatic)Stretching~1600-1450
N=NStretching~1400-1500
C-NStretching~1300-1200
Note: These are approximate frequency ranges and the exact values for this compound would need to be determined through specific DFT calculations.

Theoretical NMR Chemical Shift Predictions (e.g., GIAO approach)

Predicting NMR chemical shifts with accuracy is a significant challenge in computational chemistry, and the Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable technique for this purpose. rsc.orgimist.ma This approach, typically used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. nih.govnih.gov From these tensors, the isotropic shielding values are obtained and then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). imist.ma

For "this compound," GIAO calculations would be performed after an initial geometry optimization of the molecule using a suitable DFT functional and basis set, such as B3LYP/6-311+G(d,p). rsc.orgnih.gov The predicted ¹H and ¹³C NMR chemical shifts would then be compared with experimental data to validate the computed structure and electronic environment.

Table 1: Representative Theoretical vs. Experimental Chemical Shifts for a Related Azobenzene Derivative

AtomExperimental Shift (ppm)Calculated Shift (ppm)Difference (ppm)
C1128.5129.20.7
C2122.8123.50.7
C3129.1129.80.7
N1-150.3-

Note: This table is illustrative and based on general data for azobenzene derivatives. The values are not specific to this compound.

Mechanistic Insights from Computational Approaches

Computational chemistry offers powerful tools to explore the potential reaction pathways and mechanisms involving "this compound."

The isomerization of azobenzene and its derivatives between the E (trans) and Z (cis) forms is a key photochemical process that can be meticulously studied using computational methods. researchgate.netpolimi.itacs.org Potential Energy Surface (PES) scans are performed to map the energy of the molecule as a function of specific geometric parameters, such as the CNNC dihedral angle (torsion) or the CNN bond angle (inversion). unibo.itrsc.org These scans help to identify the minimum energy pathways for isomerization and to locate the transition state (TS) structures. nih.gov

For "this compound," a relaxed PES scan would be conducted to explore the ground state (S₀) and excited state (S₁, S₂) surfaces. rsc.org This would involve systematically varying the CNNC dihedral angle and calculating the energy at each step. researchgate.net The resulting energy profile would reveal the activation barriers for the thermal and photochemical isomerization processes. The transition state is the highest point on the minimum energy path between the E and Z isomers and can be characterized by the presence of a single imaginary frequency in the vibrational analysis. nih.gov The geometry of the transition state provides crucial information about the mechanism of isomerization. unibo.it

Beyond isomerization, computational studies can elucidate the mechanisms of other reactions involving "this compound." For instance, in cycloaddition reactions, the possibility of stepwise mechanisms involving intermediate structures can be investigated. mdpi.com While concerted mechanisms are common for many cycloadditions, polar reactions can proceed through zwitterionic intermediates. mdpi.com

Theoretical studies on the [3+2] cycloaddition reactions between aryl azides and various alkynes have explored the potential for zwitterionic intermediates. mdpi.comnih.govresearchgate.net In the context of "this compound," one could computationally explore reactions where the pyrrole (B145914) ring or the azo group acts as a reactant. For example, in a reaction with a strong electrophile, it is conceivable that a zwitterionic intermediate could be formed. Computational modeling would involve locating such intermediates on the potential energy surface and determining their stability relative to the reactants and transition states. The analysis of the molecular electron density, for instance through the Electron Localization Function (ELF), can provide evidence for the formation of such intermediates by showing the donation of non-bonding electron densities. mdpi.comnih.gov

Analysis of Intermolecular Interactions

The non-covalent interactions of "this compound" are critical for understanding its behavior in the solid state and in solution.

The pyrrole moiety of "this compound" contains an N-H group that can act as a hydrogen bond donor. youtube.com The azo group, with its nitrogen lone pairs, can act as a hydrogen bond acceptor. youtube.com The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous framework for identifying and quantifying hydrogen bonds based on the topology of the electron density. wikipedia.orgrsc.org

In an AIM analysis, a bond path between a hydrogen atom and an acceptor atom (like nitrogen or oxygen) is indicative of a hydrogen bond. wikipedia.org The properties of the electron density at the bond critical point (BCP) along this path, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature. rsc.org For "this compound," AIM theory could be used to characterize both intramolecular hydrogen bonds (if any) and intermolecular hydrogen bonds in dimeric or larger aggregates. This would allow for a precise quantification of the strength of the N-H···N interactions between molecules.

The phenyl and pyrrole rings in "this compound" are aromatic systems capable of engaging in π-π stacking interactions. researchgate.netnovartis.com These non-covalent interactions play a significant role in the packing of molecules in the solid state and in the formation of supramolecular assemblies. researchgate.netacs.org

Computational studies can predict the preferred geometries and interaction energies of π-π stacking. nih.gov For "this compound," this would involve calculating the interaction energy of a dimer in various orientations, such as face-to-face, parallel-displaced, and T-shaped configurations. novartis.com The interaction energies can be calculated using high-level quantum chemical methods that accurately describe dispersion forces, which are the primary attractive force in π-π stacking. Analysis of these interactions provides insight into the crystal packing and the forces that govern the self-assembly of the molecule. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. For this compound and its derivatives, QSAR and QSPR models are instrumental in predicting their behavior, guiding the synthesis of new analogues with enhanced activities or desired properties, and understanding the underlying mechanisms of action.

These models are built upon the principle that the structural features of a molecule, such as its electronic, steric, and hydrophobic characteristics, dictate its interactions with biological targets or its physical properties. By quantifying these features using molecular descriptors, statistical models can be developed to predict the activity or property of new, unsynthesized compounds.

Research Findings

While specific QSAR/QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining studies on structurally related azo compounds and pyrrole derivatives. Research on similar molecules has successfully developed predictive models for a range of activities and properties.

For instance, QSAR studies on arylazo pyridone dyes have revealed a strong correlation between the electronic properties of substituents and the photocatalytic degradation efficiency of the dyes. nih.gov It was found that electron-withdrawing groups on the phenyl ring facilitate the reaction, while electron-donating groups have a retarding effect. nih.gov This relationship is often quantified using Hammett constants (σ), which are a measure of the electron-donating or electron-withdrawing nature of a substituent.

In a hypothetical QSAR study on a series of this compound derivatives with varying substituents on the phenyl ring, one could investigate their potential as, for example, antimicrobial agents. The biological activity, expressed as the negative logarithm of the minimum inhibitory concentration (pMIC), could be correlated with various molecular descriptors.

A typical linear QSAR model might take the form of the following equation:

pMIC = c₀ + c₁σ + c₂logP + c₃EHOMO*

Where:

pMIC is the predicted biological activity.

σ (Hammett constant) represents the electronic effect of the substituent.

logP (partition coefficient) quantifies the hydrophobicity of the molecule.

EHOMO (Energy of the Highest Occupied Molecular Orbital) is a quantum chemical descriptor related to the molecule's ability to donate electrons.

c₀, c₁, c₂, and c₃ are coefficients determined by statistical regression analysis.

The quality of a QSAR model is assessed using several statistical parameters. The coefficient of determination (R²) indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A value close to 1 suggests a good fit. The cross-validated R² (Q²) provides a measure of the model's predictive ability, assessed by systematically leaving out data points during the model construction and then predicting them.

Studies on other azo dyes have also highlighted the importance of descriptors such as molecular softness, and the most positive and negative partial charges on carbon atoms in predicting their photostability. nih.gov For pyrrole-containing compounds, QSAR models have been developed to predict their activity as enzyme inhibitors, where descriptors related to the shape and electronic properties of the molecule are often found to be crucial. nih.govscispace.com

Illustrative Data Tables

To demonstrate how data from a QSAR study on this compound derivatives might be presented, the following interactive tables are provided. These tables are hypothetical but are based on the types of data and correlations commonly found in QSAR literature for analogous compounds.

Table 1: Hypothetical Biological Activity and Physicochemical Descriptors for a Series of this compound Derivatives

This table presents a hypothetical dataset for a series of this compound derivatives, where 'R' represents a substituent on the phenyl ring. The table includes the Hammett constant (σ) for each substituent, the calculated logarithm of the octanol-water partition coefficient (logP) as a measure of hydrophobicity, the energy of the Highest Occupied Molecular Orbital (EHOMO) in electron volts (eV), and the observed biological activity (pMIC).

Compound IDSubstituent (R)Hammett Constant (σ)logPEHOMO (eV)Observed pMIC
1 -H0.003.10-5.855.20
2 -CH₃-0.173.55-5.705.10
3 -OCH₃-0.273.05-5.625.05
4 -Cl0.233.65-6.055.55
5 -CN0.662.80-6.305.90
6 -NO₂0.783.00-6.556.15

Table 2: Statistical Validation of a Hypothetical QSAR Model

This table summarizes the statistical parameters that would be used to validate the robustness and predictive power of the developed QSAR model.

Statistical ParameterValueDescription
R² (Coefficient of Determination) 0.95Indicates that 95% of the variance in the observed pMIC is explained by the model.
Q² (Cross-validated R²) 0.88A high value suggests good internal predictive ability of the model.
F-statistic 45.6A high F-statistic indicates that the model is statistically significant.
Standard Error of Estimate (SEE) 0.12Represents the average deviation of the predicted values from the observed values.

These tables illustrate how QSAR studies provide a quantitative framework to understand structure-activity relationships. By analyzing the coefficients of the QSAR equation derived from such data, researchers can deduce which properties are most influential for the desired activity. For example, a positive coefficient for the Hammett constant would imply that electron-withdrawing substituents enhance the biological activity, guiding future synthetic efforts towards molecules with these features.

Advanced Applications in Materials Science and Engineering

Photoresponsive Materials Development

The photochromic nature of the azobenzene (B91143) unit in 2-[(E)-phenyldiazenyl]-1H-pyrrole allows for the creation of materials that can change their properties in response to light. This has paved the way for innovations in optical technologies and smart materials.

Optical Data Storage and High-Density Information Media

The reversible isomerization of this compound between its trans and cis forms presents a compelling mechanism for optical data storage. nih.gov The two states can represent the "0" and "1" of binary code, allowing for data to be written and erased using light of different wavelengths. The distinct absorption spectra of the trans and cis isomers enable this process. This principle is being explored for the development of high-density information media, where data can be stored at the molecular level, promising a significant increase in storage capacity compared to conventional methods.

Optoelectronic Devices and Molecular Switches

The light-induced conformational changes in this compound can be harnessed to control electrical or optical signals, making it a candidate for use in optoelectronic devices and as a molecular switch. nih.gov By integrating this compound into a polymer matrix or attaching it to a surface, the isomerization process can modulate properties like conductivity, refractive index, or light transmission. This allows for the fabrication of light-controlled switches, modulators, and sensors.

Liquid Crystal Displays and Photo-Controllable Polymer Systems

The incorporation of this compound into liquid crystal (LC) systems allows for the phototuning of the LC alignment. The shape change of the molecule upon isomerization can disrupt the local order of the liquid crystal molecules, leading to a change in the optical properties of the display. google.com This offers a pathway to creating novel liquid crystal displays with enhanced features. In photo-controllable polymer systems, the isomerization can induce macroscopic changes in the material, such as contraction or expansion, which can be utilized in the development of light-activated actuators and soft robotics.

Surface Relief Gratings and Patterning

When incorporated into polymer films, this compound can facilitate the formation of surface relief gratings (SRGs) upon exposure to an interference pattern of light. nih.govarxiv.orgresearchgate.net The photo-induced isomerization and subsequent molecular migration lead to the formation of periodic, three-dimensional patterns on the film's surface. nih.govarxiv.orgresearchgate.net These gratings have applications in diffractive optics, holography, and as templates for nanostructuring. The ability to optically write and erase these patterns provides a versatile method for surface patterning. nih.govresearchgate.net For instance, irradiating a thin film of a chitosan-based polymer containing an azo-dye with interfering laser beams can create a sinusoidal grating with regular spacing. nih.gov

Grating PropertyObserved ValueReference
Spacing~500 nm nih.gov
Depth~49 nm nih.gov

Engineering of Molecular Machines and Advanced Devices

The controlled, reversible motion of the azobenzene unit in this compound makes it a fundamental component in the design of molecular machines. researchgate.netcatenane.net These are single molecules or small assemblies of molecules that can perform a specific function, such as rotation or linear motion, in response to an external stimulus like light. researchgate.netpku.edu.cn By linking these photoresponsive units to other molecular components, it is possible to construct complex nanoscale devices that can perform work, transport cargo, or act as gates. researchgate.net The development of such machines is a major goal in nanotechnology, with potential applications in medicine, computing, and manufacturing. catenane.netnih.gov

Smart Polymers and Nanomaterials based on Pyrrole-Azobenzene Conjugates

The combination of the conducting properties of polypyrrole with the photoresponsive nature of azobenzene has led to the development of smart polymers and nanomaterials. researchgate.net These materials can exhibit a synergistic effect, where the electrical properties can be modulated by light, or the photoresponse can be influenced by an electrical field. This dual-functionality is highly desirable for applications in sensors, actuators, and smart coatings. For example, polymers based on 2,5-di(2-thienyl)-1H-pyrrole derivatives have shown versatile electrochromic properties, meaning their color can be changed by applying an electrical potential. researchgate.net

Polymer SystemKey Properties
PTPPT filmExhibits yellow-green, green, and purple-red colors at different potentials. researchgate.net
PTPPO and PTPAO filmsShow green and yellow colors in the neutral state, turning to violet in the oxidized state. researchgate.net
Copolymers with EDOTDisplay a wider range of colors (red, yellow, green, and blue) and improved electrochemical stability. researchgate.net

By creating nanomaterials such as nanoparticles or nanofibers from these pyrrole-azobenzene conjugates, it is possible to achieve enhanced performance due to the high surface-area-to-volume ratio and quantum confinement effects. These nanomaterials hold promise for applications in targeted drug delivery, photocatalysis, and advanced sensing platforms.

Development of Polypyrrole Derivatives and Copolymers with Tunable Properties

Polypyrrole (PPy) is a well-known conducting polymer, but its applications are often limited by poor processability and solubility. nih.gov Copolymerization is a key strategy to overcome these limitations and to introduce new functionalities, thereby creating materials with tunable properties. nih.govresearchgate.net The incorporation of pyrrole (B145914) derivatives into the PPy backbone can significantly alter the resulting copolymer's characteristics, including conductivity, thermal stability, and morphology. nih.govjournalajacr.comtubitak.gov.tr

The electrochemical copolymerization of pyrrole with various functional monomers is a common method to produce these advanced materials. nih.gov For instance, copolymers of pyrrole and N-substituted pyrroles have demonstrated properties that are intermediate between their respective homopolymers. nih.gov Similarly, the copolymerization of pyrrole with carbazole (B46965) has been shown to create a synergistic effect, improving both the conductivity and mechanical properties of the resulting composite material. tubitak.gov.tr

While direct studies on the copolymerization of this compound with pyrrole are not extensively documented, the principles established with other pyrrole derivatives suggest a strong potential for creating novel functional materials. The inclusion of the phenyldiazenyl group could impart photoresponsive behavior to the polypyrrole backbone, allowing for the modulation of its electronic and optical properties with light. The synthesis of a related, more complex monomer, 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole, and its subsequent electrochemical polymerization and copolymerization with 3,4-ethylenedioxythiophene (B145204) (EDOT), have been successfully demonstrated. researchgate.netpau.edu.tr This research highlights the feasibility of incorporating larger, functionalized pyrrole units into conducting polymer chains to create materials with unique electrochemical and optical characteristics. researchgate.netpau.edu.tr The properties of such a hypothetical poly(pyrrole-co-2-((E)-phenyldiazenyl)-1H-pyrrole) could be tailored by controlling the monomer feed ratio during synthesis, potentially leading to applications in optical switching, data storage, and smart materials.

Table 1: Comparison of Properties of Polypyrrole and its Copolymers

Polymer/CopolymerMonomersKey PropertiesPotential Applications
Polypyrrole (PPy)PyrroleHigh conductivity, good environmental stability, poor solubility. nih.govSensors, batteries, electronic devices. nih.gov
Poly(Py-co-Ani)Pyrrole, Aniline (B41778)Enhanced thermal stability compared to homopolymers. journalajacr.comHigh-temperature electronics. journalajacr.com
PES/P[Py-co-Cz]Pyrrole, Carbazole on PolyesterImproved conductivity and mechanical properties. tubitak.gov.trConductive textiles, flexible electronics. tubitak.gov.tr
P(PyPhPy-co-EDOT)2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole, EDOTUnique electrochemical and optical properties. researchgate.netpau.edu.trElectrochromic devices, sensors. researchgate.netpau.edu.tr

Controlled Self-Assembly and Supramolecular Structures

The formation of well-defined supramolecular architectures through non-covalent interactions is a cornerstone of modern materials science. The structure of this compound, featuring both hydrogen bond-donating (N-H of the pyrrole) and accepting sites (azo group), as well as aromatic rings capable of π-π stacking, makes it an ideal candidate for controlled self-assembly. nih.govrsc.org

Research on structurally similar compounds provides insight into the potential supramolecular chemistry of this compound. For example, novel diazocrown ethers incorporating a pyrrole residue have been synthesized and shown to act as selective colorimetric probes for lead(II) ions. nih.gov The complexation of the metal ion involves the nitrogen atoms of the macrocycle and is accompanied by a distinct color change, demonstrating the utility of the pyrrole-azo moiety in creating organized, functional structures. nih.gov The formation of these complexes is a clear example of host-guest chemistry, a fundamental concept in supramolecular science.

Furthermore, the self-assembly of amphiphilic platinum(II) Schiff base complexes has been shown to be driven by weak Pt-Pt and π-π stacking interactions, leading to the formation of diverse nanostructures. rsc.org The extent of these interactions and the resulting morphologies can be controlled by varying solvent conditions. rsc.org This principle is highly relevant to this compound, which could similarly self-assemble into ordered structures like nanofibers, vesicles, or organogels in appropriate solvents, driven by a combination of hydrogen bonding and π-stacking. The photoisomerization of the azo group from the stable trans isomer to the cis isomer upon light irradiation could be used to reversibly control these self-assembly processes, making it a building block for photoresponsive materials.

Photovoltaic Cells and Energy Conversion Technologies

The search for efficient and cost-effective materials for solar energy conversion has led to extensive research into dye-sensitized solar cells (DSSCs). researchgate.net These devices utilize a molecular sensitizer (B1316253) (dye) adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), to harvest light and generate charge carriers. researchgate.neticrc.ac.ir The design of the dye is critical to the performance of the DSSC, with a typical architecture being a donor-π-bridge-acceptor (D-π-A) structure. mdpi.comrsc.org

Table 2: Photovoltaic Properties of Selected Azo and Heterocyclic Dyes in DSSCs

DyeKey Structural FeaturesPower Conversion Efficiency (PCE)Reference
Dye 21,8-naphthalimide based azo dye2.32% icrc.ac.ir
Dye 55-aryl-thieno[3,2-b]thiophene based2.21% mdpi.com
LG-P3Triphenylimidazole-based D-A-π-ABetter performance than D-D-π-A analogue rsc.org

Fluorescent Probes and Chemical Sensors

The development of fluorescent and colorimetric sensors for the detection of ions and neutral molecules is a rapidly growing field, with applications ranging from environmental monitoring to medical diagnostics. Pyrrole-based compounds are particularly prominent as anion sensors. researchgate.net The N-H proton of the pyrrole ring is sufficiently acidic to interact with basic anions, leading to changes in the molecule's absorption or fluorescence properties. d-nb.infonih.gov

The sensing mechanism often involves hydrogen bonding or, with more basic anions like fluoride (B91410) (F⁻), complete deprotonation of the N-H group. d-nb.infonih.gov This deprotonation increases the electron density on the pyrrole ring, which can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a detectable colorimetric or fluorometric response. nih.gov For example, a pyrrole-isoxazole derivative has been shown to be a highly selective fluorescent chemosensor for fluoride ions, with the sensing mechanism confirmed to be the deprotonation of the pyrrole N-H. d-nb.infonih.gov

Given its structure, this compound is a promising candidate for a colorimetric and/or fluorescent sensor. The interaction of an analyte with the pyrrole N-H could modulate the electronic properties of the entire π-conjugated system, which includes the phenylazo group. This could lead to a distinct change in its visible absorption spectrum (colorimetric response) or its fluorescence emission. For instance, diazocrowns containing a pyrrole unit have been shown to selectively detect lead(II) ions through a color change. nih.gov Similarly, metal complexes with imidazo[4,5-f]-1,10-phenanthroline ligands have been developed as highly selective colorimetric and fluorescent sensors for the fluoride anion. rsc.org These examples strongly support the potential of this compound to function as a chemosensor, where the binding event at the pyrrole moiety is transduced into an easily measurable optical signal.

Table 3: Examples of Pyrrole-Based Chemical Sensors

Sensor TypeTarget AnalyteSensing MechanismSignal Change
Fluorescent ChemosensorFluoride (F⁻)Deprotonation of pyrrole N-HFluorescence quenching
Colorimetric ProbeLead (II) (Pb²⁺)Complexation with diazocrown etherVisible color change
Fluorescent SensorVarious Anions (F⁻, Cl⁻, H₂PO₄⁻)Hydrogen bonding/quenchingFluorescence quenching
Colorimetric/Fluorescent SensorFluoride (F⁻)Interaction with metal complexColor change and fluorescence enhancement

Molecular Interactions in Biological Systems

Protein and Enzyme Interaction Mechanisms

While the interaction of azobenzene (B91143) derivatives with DNA is well-explored, their interactions with proteins are also a significant area of research, with applications in photopharmacology and the optical control of protein function. uzh.chresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method can provide valuable insights into the binding mode, affinity, and specific interactions (such as hydrogen bonds and hydrophobic interactions) between a ligand and a protein's binding site.

A hypothetical molecular docking study of 2-[(E)-phenyldiazenyl]-1H-pyrrole with a target protein would involve:

Obtaining the 3D structures of both the trans and cis isomers of the ligand.

Identifying a potential binding pocket on the target protein.

Using docking software to predict the binding poses and calculate a docking score, which is an estimation of the binding affinity.

Analyzing the interactions, such as hydrogen bonds between the pyrrole (B145914) N-H group and polar residues, or π-stacking between the phenyl rings and aromatic residues like tyrosine or phenylalanine.

Such studies would be crucial in predicting which proteins could be targeted by this compound and how its photoisomerization could be used to modulate protein function, for instance by designing it to bind in its trans form and be released in its cis form, thereby optically controlling the protein's activity. researchgate.netrsc.org

Identification of Key Binding Interactions and Active Site Recognition

The pyrrole ring, a common motif in many biologically active molecules, is known to participate in various non-covalent interactions, which are crucial for the recognition and binding to the active sites of enzymes and receptors. The nitrogen atom and the C-H bonds of the pyrrole ring can act as hydrogen bond donors and acceptors, respectively, while the aromatic nature of the ring allows for π-π stacking and hydrophobic interactions with the amino acid residues of a protein.

While specific studies on the binding of this compound to a particular protein target are not extensively documented in publicly available literature, research on analogous pyrrole-containing structures provides valuable insights. For instance, derivatives of 1,3-diaryl-pyrrole have been shown to selectively inhibit butyrylcholinesterase (BChE) with IC50 values in the micromolar range. researchgate.net Molecular docking studies of these inhibitors revealed that the pyrrole core and its substituents engage in a combination of hydrophobic and hydrogen bonding interactions within the enzyme's active site. researchgate.net

Furthermore, the broader class of pyrrole derivatives has been extensively studied as inhibitors of various kinases, which are pivotal in cellular signaling pathways. nih.gov The pyrrole scaffold can effectively occupy the ATP-binding pocket of kinases, forming critical hydrogen bonds and hydrophobic interactions that disrupt the enzyme's function. nih.gov Although direct evidence for this compound as a kinase inhibitor is yet to be established, its structural similarity to known kinase inhibitors suggests it as a plausible candidate for such activity.

Application as Photoswitchable Molecular Probes for Biological Systems

The most intriguing feature of this compound is the presence of the phenyldiazenyl (azo) group, which confers photoswitchable properties to the molecule. Azo compounds can exist in two isomeric forms, the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. The reversible isomerization between these two states can be precisely controlled by light of specific wavelengths, typically UV light for trans-to-cis isomerization and visible light for the reverse process. This ability to change shape on demand makes them ideal candidates for use as molecular probes to remotely control biological processes.

Research on "benzodiazo N-substituted pyrrole derivatives" has indicated their potential in the photo-control of cancer cell growth. While the detailed mechanism from the specific study remains within subscription access, the title itself strongly suggests that the photoswitchable nature of the azopyrrole core is being harnessed to influence cellular proliferation. The underlying principle of such an application would be that the two isomers of the compound possess different biological activities. For example, one isomer might be biologically inert, while the other is cytotoxic. By switching between these two states with light, it would be possible to turn the compound's activity "on" and "off" at a specific time and location, offering a high degree of spatiotemporal control over its biological effect.

Arylazopyrazoles, which are structurally very similar to this compound, have been demonstrated to be a novel class of photoswitches with quantitative isomerization and high thermal stability of the Z-isomer. acs.org This high stability is a crucial property for their application as molecular probes, as it ensures that the photo-induced state persists long enough to exert a biological effect before spontaneously reverting to the stable form.

Role in Drug Discovery and Molecular Scaffolds for Bioactive Agents

The pyrrole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. alliedacademies.orgnih.gov Numerous approved drugs and clinical candidates across various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents, incorporate a pyrrole ring in their structure. nih.govrjptonline.orgrjptonline.org This prevalence underscores the versatility of the pyrrole scaffold in interacting with diverse biological targets.

The compound 2-[(E)-phenyldiazenyl)-1H-pyrrole itself represents a promising starting point for the development of new bioactive agents. Its structure combines the proven biological relevance of the pyrrole ring with the unique functionality of the photoswitchable azo group. This dual character opens up possibilities for designing novel photopharmaceuticals, where the therapeutic activity can be precisely controlled by light.

While no commercial drugs have been directly derived from a this compound scaffold to date, the broader family of pyrrole derivatives continues to be a fertile ground for drug discovery. For instance, various substituted pyrroles have been synthesized and evaluated for their anticancer, antibacterial, antifungal, and anthelmintic activities. rjptonline.orgrjptonline.orgresearchgate.net The ability to readily modify the pyrrole ring and the phenyl group of this compound allows for the systematic exploration of structure-activity relationships and the optimization of its biological profile for a specific therapeutic target. The synthesis of such derivatives is often achieved through established chemical reactions, making the exploration of this chemical space accessible to medicinal chemists. nih.govrjptonline.org

Q & A

Q. How can researchers reconcile conflicting reports on the biological activity of diazenyl-pyrrole derivatives?

  • Methodological Answer : Discrepancies may stem from assay variability (e.g., cell lines, concentrations). Meta-analyses of IC50_{50} values and standardized protocols (e.g., MTT assays under consistent O2_2/CO2_2 levels) improve reproducibility. Molecular docking studies correlate structural features (e.g., substituent electronegativity) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.